![molecular formula C25H27N3O4 B2362967 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide CAS No. 898433-36-8](/img/structure/B2362967.png)
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide
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Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C25H27N3O4 and its molecular weight is 433.508. The purity is usually 95%.
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Scientific Research Applications
Bioreductive Pro-drug Systems
Compounds similar to N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide have been explored for their potential as bioreductively activated pro-drug systems. These systems are designed to release therapeutic drugs selectively in hypoxic solid tumors, leveraging the unique environment of cancer cells. For instance, the synthesis and biomimetic reduction of nitrofuranylmethyl derivatives of anticancer drugs have demonstrated the capability of these compounds to act as pro-drugs, enabling the targeted release of parent drugs in tumor environments (Berry et al., 1997).
Anti-Tuberculosis Activity
Research has also been conducted on the synthesis and evaluation of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives for their in vitro anti-tuberculosis activity. These studies involve the one-pot synthesis of such compounds and their characterization through various spectroscopic techniques. The anti-tuberculosis activity of these derivatives highlights the potential application of similar compounds in treating bacterial infections (Bai et al., 2011).
Analgesic Activity Enhancement
The principles of bioisosteric replacement have been applied to enhance the analgesic properties of related compounds. By replacing the phenyl ring of the benzyl fragment with an isosteric heterocycle, significant increases in analgesic activity have been observed, particularly with 3-pyridine derivatives. This suggests the utility of structural modifications in developing more effective analgesic agents (Украинец et al., 2016).
Dopamine Agonist Properties
The dopamine agonist properties of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines have been investigated, highlighting their potential in dilating the renal artery and indicating their significance in dopamine-like activity. This research contributes to the understanding of the structural factors influencing dopamine agonist properties and the development of therapeutic agents for disorders related to dopamine dysfunction (Jacob et al., 1981).
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(2-ethoxyphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-2-31-22-11-6-5-10-20(22)27-25(30)24(29)26-16-21(23-12-7-15-32-23)28-14-13-18-8-3-4-9-19(18)17-28/h3-12,15,21H,2,13-14,16-17H2,1H3,(H,26,29)(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJBDYDRDLDSDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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